molecular formula C15H15N5S B12137141 3-[(2-Methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine

3-[(2-Methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12137141
M. Wt: 297.4 g/mol
InChI Key: BRDASFSCWUJKKW-UHFFFAOYSA-N
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Description

3-[(2-Methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine is a compound that belongs to the class of 1,2,4-triazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine typically involves the reaction of 2-methylbenzyl chloride with sodium azide to form 2-methylbenzyl azide. This intermediate is then reacted with 4-pyridyl isothiocyanate to yield the desired triazole compound. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .

Mechanism of Action

The mechanism of action of 3-[(2-Methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound has been shown to modulate pathways involved in inflammation and neuroprotection, such as the NF-kB inflammatory pathway and the endoplasmic reticulum stress response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[(2-Methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine exhibits unique properties due to the presence of the 2-methylphenylmethylthio group.

Properties

Molecular Formula

C15H15N5S

Molecular Weight

297.4 g/mol

IUPAC Name

3-[(2-methylphenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H15N5S/c1-11-4-2-3-5-13(11)10-21-15-19-18-14(20(15)16)12-6-8-17-9-7-12/h2-9H,10,16H2,1H3

InChI Key

BRDASFSCWUJKKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(N2N)C3=CC=NC=C3

Origin of Product

United States

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